Pentazocine

Description

This compound is a DEA Schedule IV controlled substance. Substances in the DEA Schedule IV have a low potential for abuse relative to substances in Schedule III. It is a Other substances substance.

The first mixed agonist-antagonist analgesic to be marketed. It is an agonist at the kappa and sigma opioid receptors and has a weak antagonist action at the mu receptor. (From AMA Drug Evaluations Annual, 1991, p97)

This compound is a Partial Opioid Agonist/Antagonist. The mechanism of action of this compound is as a Competitive Opioid Antagonist, and Partial Opioid Agonist.

This compound is a synthetic opioid with both agonist and antagonist activity against opiate receptors which was previously used in oral and parenteral forms as an analgesic for moderate-to-severe pain. Currently, it is only available in tablet form in combination with either acetaminophen or naloxone. This compound has not been linked to serum enzyme elevations during therapy or to clinically apparent liver injury.

This compound is only found in individuals that have used or taken this drug. It is the first mixed agonist-antagonist analgesic to be marketed. It is an agonist at the kappa and sigma opioid receptors and has a weak antagonist action at the mu receptor. (From AMA Drug Evaluations Annual, 1991, p97)The preponderance of evidence suggests that this compound antagonizes the opioid effects by competing for the same receptor sites, especially the opioid mu receptor.

Structure

3D Structure

Properties

Key on ui mechanism of action |

The preponderance of evidence suggests that pentazocine antagonizes the opioid effects by competing for the same receptor sites, especially the opioid mu receptor. /Pentazocine/ ... is an agonist at the kappa & sigma opioid receptors & has a weak antagonist action at the mu receptor. ... Pentazocine has a more rapid onset & a shorter duration of action than morphine ... /Pentazocine hydrochloride; pentazocine lactate/ The pattern of CNS effects produced by pentazocine is generally similar to that of the morphine-like opioids, including analgesia, sedation, and respiratory depression. The analgesic effects of pentazocine are due to agonistic actions at kappa1-opioid receptors. Higher doses of pentazocine (60 to 90 mg) elicit dysphoric and psychotomimetic effects similar to those of nalorphine. |

|---|---|

CAS No. |

359-83-1 |

Molecular Formula |

C19H27NO |

Molecular Weight |

285.4 g/mol |

IUPAC Name |

(1S,9S,13S)-1,13-dimethyl-10-(3-methylbut-2-enyl)-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol |

InChI |

InChI=1S/C19H27NO/c1-13(2)7-9-20-10-8-19(4)14(3)18(20)11-15-5-6-16(21)12-17(15)19/h5-7,12,14,18,21H,8-11H2,1-4H3/t14-,18+,19+/m1/s1 |

InChI Key |

VOKSWYLNZZRQPF-CCKFTAQKSA-N |

SMILES |

CC1C2CC3=C(C1(CCN2CC=C(C)C)C)C=C(C=C3)O |

Isomeric SMILES |

C[C@@H]1[C@@H]2CC3=C([C@]1(CCN2CC=C(C)C)C)C=C(C=C3)O |

Canonical SMILES |

CC1C2CC3=C(C1(CCN2CC=C(C)C)C)C=C(C=C3)O |

Appearance |

Solid powder |

Color/Form |

WHITE TO VERY PALE TAN CRYSTALLINE POWDER Crystals from methanol and wate |

melting_point |

145.4-147.2 °C 146.3 °C |

Other CAS No. |

7488-49-5 359-83-1 21820-34-8 |

physical_description |

Solid |

Pictograms |

Irritant |

Purity |

>98% (or refer to the Certificate of Analysis) |

Related CAS |

17146-95-1 (lactate) 64024-15-3 (hydrochloride) |

shelf_life |

STABLE IN LIGHT, HEAT (AMBIENT ROOM TEMP), & AIR. |

solubility |

White to pale cream colored, odorless crystalline powder; there are two forms melting at about 218 deg & 254 °C, respectively; Sol 1 part in 30 parts of water, 1 part in 16 parts alcohol, 1 part in 4 parts chloroform; very slightly sol in acetone; practically insol in ether; 1% soln in water has a pH of 4 to 6 /Pentazocine hydrochloride/ 1 G IN GREATER THAN 1000 ML WATER, 11 ML ALCOHOL, 2 ML CHLOROFORM, 42 ML ETHER SOL IN ACETONE; SPARINGLY SOL IN ETHYL ACETATE 1.22e-01 g/L |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Pentazocine, Pentazocine HCl; Pentazocine Hydrochloride; Pentazocine Lactate; NIH-7958; NSC-107430; Win-20228; Liticon; Pentalgine; Talwin |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Stereoisomers of Pentazocine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentazocine is a synthetically derived benzomorphan (B1203429) derivative renowned for its analgesic properties in managing moderate to severe pain.[1] It functions as an opioid with a complex pharmacological profile, exhibiting both agonist and antagonist activities at various opioid receptors.[1][2] Chemically, this compound is a chiral molecule, existing as a pair of non-superimposable mirror images known as enantiomers.[3] This guide provides a detailed exploration of the chemical structure of this compound and the distinct pharmacological characteristics of its stereoisomers, supplemented with experimental protocols and structured data for clarity.

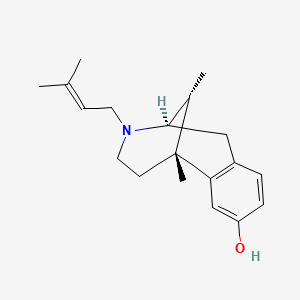

Chemical Structure of this compound

This compound is classified as a benzomorphan. Its core structure consists of a bicyclic system with a fused benzene (B151609) ring.

IUPAC Name: (2RS,6RS,11RS)-6,11-dimethyl-3-(3-methylbut-2-en-1-yl)-1,2,3,4,5,6-hexahydro-2,6-methano-3-benzazocin-8-ol[3]

SMILES Notation: C[C@H]1[C@H]2CC3=C([C@@]1(CCN2CC=C(C)C)C)C=C(C=C3)O[4][5]

The structure features three chiral centers, leading to the possibility of multiple stereoisomers. However, it is the cis-isomer that is pharmacologically active, which exists as a pair of enantiomers.[6]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₉H₂₇NO | [4] |

| Molecular Weight | 285.4 g/mol | [4] |

| Melting Point | 146.3 °C | [4] |

| LogP | 3.3 | [4] |

| pKa | 8.6 | |

| Solubility | Sparingly soluble in water; soluble in alcohol and chloroform. | [4] |

Stereoisomers of this compound

This compound as a racemic mixture consists of two enantiomers: (+)-pentazocine and (-)-pentazocine. These stereoisomers, while possessing identical chemical formulas and connectivity, exhibit distinct three-dimensional arrangements, which profoundly influences their interaction with biological systems.

The analgesic and respiratory depressant effects of this compound are primarily attributed to the l-isomer, or (-)-pentazocine.[2] This enantiomer acts as a potent agonist at the κ-opioid receptor (KOR) and the µ-opioid receptor (MOR).[7][8][9] Conversely, (+)-pentazocine displays a significantly higher affinity for the σ-receptor.[7][8]

Receptor Binding Affinities of this compound Stereoisomers

The differential pharmacological profiles of the this compound enantiomers are quantitatively demonstrated by their binding affinities (Ki) for various receptors.

| Stereoisomer | Receptor | Binding Affinity (Ki, nM) | Reference |

| (-)-Pentazocine | κ-Opioid Receptor (KOR) | 7.6 | [9] |

| µ-Opioid Receptor (MOR) | 3.2 | [9] | |

| δ-Opioid Receptor (DOR) | 62 | [9] | |

| (+)-Pentazocine | σ₁-Receptor | KD = 3.68 ± 0.46 | [10] |

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the reaction of cyanoacetic acid with butanone, followed by a high-pressure hydrogenation reaction to yield 3-methyl-3-pentene-1-amine.[11][12][13] This intermediate then undergoes condensation and cyclization under acidic conditions to form a key intermediate, which is subsequently reacted with 4-bromo-2-methyl-butene to produce this compound.[11][12] An alternative enantioselective synthesis of (-)-pentazocine has been developed starting from D-tyrosine, featuring a ring-closing metathesis reaction.[14]

Chiral Separation of this compound Enantiomers

The resolution of racemic this compound into its individual enantiomers can be achieved using chiral chromatography techniques.

Method: Capillary Zone Electrophoresis (CZE) [15]

-

Buffer Preparation: Prepare a 100 mM Tris/H3PO4 buffer with a pH of 2.5.

-

Chiral Selector: Add 5% maltodextrin (B1146171) to the buffer as the chiral selector.

-

Sample Preparation: Dissolve the racemic this compound in the buffer.

-

Electrophoresis:

-

Inject the sample into the capillary.

-

Apply a high voltage across the capillary.

-

Monitor the migration of the enantiomers using a UV detector at 200 nm.

-

-

Data Analysis: The two enantiomers will exhibit different migration times, allowing for their separation and quantification.

Radioligand Binding Assay for Opioid Receptor Affinity

This protocol outlines a competitive binding assay to determine the affinity of this compound stereoisomers for opioid receptors.[16][17][18]

Materials:

-

Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK293 cells).[16]

-

Radioligand (e.g., [³H]DAMGO for µ-receptors, [³H]U-69,593 for κ-receptors).[16]

-

Unlabeled this compound enantiomer (test compound).

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).[17]

-

Filtration apparatus and glass fiber filters.[18]

-

Scintillation counter.

Procedure:

-

Incubation: In a microplate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled this compound enantiomer.[17]

-

Equilibrium: Incubate the mixture to allow the binding to reach equilibrium.

-

Separation: Separate the bound from the free radioligand by rapid filtration through glass fiber filters. The filters will trap the cell membranes with the bound radioligand.[18]

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Plot the percentage of radioligand binding against the concentration of the unlabeled competitor.

-

Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[17]

-

Conclusion

The stereochemistry of this compound plays a pivotal role in its pharmacological activity. The distinct actions of its enantiomers at opioid and sigma receptors underscore the importance of stereoselective synthesis and analysis in drug development. A thorough understanding of the structure-activity relationships of this compound's stereoisomers is crucial for the design of more selective and effective analgesics with improved side-effect profiles. The experimental protocols detailed in this guide provide a framework for the synthesis, separation, and characterization of these important molecules.

References

- 1. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. drugs.com [drugs.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound | C19H27NO | CID 441278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ClinPGx [clinpgx.org]

- 6. GSRS [precision.fda.gov]

- 7. (-)-pentazocine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. (-)-pentazocine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. researchgate.net [researchgate.net]

- 10. Characterization of [3H]this compound binding sites in post-mortem human frontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. CN112679363A - Method for preparing this compound intermediate - Google Patents [patents.google.com]

- 12. CN114031505A - Method for preparing this compound intermediate - Google Patents [patents.google.com]

- 13. CN112358403B - Method for preparing this compound intermediate - Google Patents [patents.google.com]

- 14. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 15. Chiral separation and quantitation of this compound enantiomers in pharmaceuticals by capillary zone electrophoresis using maltodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. giffordbioscience.com [giffordbioscience.com]

The Dichotomous Pharmacology of Pentazocine Enantiomers: A Technical Guide

Introduction

Pentazocine, a synthetically derived benzomorphan, presents a fascinating case study in stereopharmacology. As a racemic mixture, its clinical profile is a composite of the distinct and often opposing actions of its two enantiomers: (+)-pentazocine and (-)-pentazocine. This technical guide provides an in-depth exploration of the mechanism of action of each enantiomer, targeting researchers, scientists, and drug development professionals. We will dissect their receptor binding affinities, functional activities, and the downstream signaling pathways they modulate, supported by detailed experimental protocols and quantitative data.

Receptor Binding and Functional Activity

The contrasting pharmacological effects of the this compound enantiomers are rooted in their differential affinities for and activities at various receptor systems. (-)-Pentazocine primarily interacts with opioid receptors, while (+)-pentazocine is a selective ligand for the sigma-1 receptor.

Quantitative Data Summary

The binding affinities (Ki) and functional potencies (EC50) of this compound enantiomers at their primary receptor targets are summarized below. These values have been compiled from various in vitro studies, and it is important to note that experimental conditions can influence the exact values.

Table 1: Receptor Binding Affinities (Ki) of this compound Enantiomers

| Enantiomer | Receptor | Ki (nM) | Primary Radioligand Used | Tissue/Cell Source | Reference |

| (-)-Pentazocine | κ-Opioid (KOR) | 7.6 | [3H]U-69,593 | CHO cells expressing human KOR | [1] |

| μ-Opioid (MOR) | 3.2 | [3H]DAMGO | CHO cells expressing human MOR | [1] | |

| δ-Opioid (DOR) | 62 | [3H]DPDPE | CHO cells expressing human DOR | [1] | |

| (+)-Pentazocine | Sigma-1 (σ1R) | ~7 | --INVALID-LINK---Pentazocine | Rat brain membranes | |

| κ-Opioid (KOR) | >10,000 | - | - | ||

| μ-Opioid (MOR) | >10,000 | - | - |

Table 2: Functional Activity (EC50/IC50 and Emax/Imax) of this compound Enantiomers

| Enantiomer | Receptor | Assay Type | Parameter | Value | Relative Efficacy | Reference |

| (-)-Pentazocine | κ-Opioid (KOR) | cAMP Inhibition | IC50 | 40 nM | Full Agonist (vs. Morphine) | [1][2] |

| μ-Opioid (MOR) | cAMP Inhibition | IC50 | 43 nM | Partial Agonist (vs. Morphine) | [1][2] | |

| δ-Opioid (DOR) | cAMP Inhibition | IC50 | 255 nM | Weak Agonist | [1] | |

| (+)-Pentazocine | Sigma-1 (σ1R) | Ca2+ Influx (SOCE) | - | Increase | Agonist | [3] |

| Sigma-1 (σ1R) | Inhibition of LPS-induced TNF-α release | - | Inhibition | Agonist | [4] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the pharmacology of this compound enantiomers.

In Vitro Assays

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

-

Objective: To determine the Ki of (-)-pentazocine and (+)-pentazocine for opioid and sigma-1 receptors.

-

Materials:

-

Cell membranes prepared from cell lines stably expressing the receptor of interest (e.g., CHO-hKOR, CHO-hMOR, rat brain homogenate for σ1R).

-

Radioligand (e.g., [3H]U-69,593 for KOR, [3H]DAMGO for MOR, --INVALID-LINK---pentazocine for σ1R).

-

Unlabeled competitor ligands ((-)-pentazocine, (+)-pentazocine, and a known non-specific binder like naloxone).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

96-well microplates.

-

Scintillation counter.

-

-

Procedure:

-

In a 96-well plate, combine the cell membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of the unlabeled test compound (this compound enantiomer).

-

To determine non-specific binding, a separate set of wells will contain the membrane, radioligand, and a high concentration of a suitable unlabeled ligand (e.g., naloxone).

-

To determine total binding, another set of wells will contain the membrane and radioligand only.

-

Incubate the plates at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Quantify the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

This functional assay measures the activation of G protein-coupled receptors (GPCRs) by an agonist.

-

Objective: To determine the potency (EC50) and efficacy (Emax) of (-)-pentazocine as an agonist at KOR and MOR.

-

Materials:

-

Cell membranes expressing the opioid receptor of interest.

-

[35S]GTPγS (a non-hydrolyzable GTP analog).

-

GDP (Guanosine diphosphate).

-

Varying concentrations of (-)-pentazocine.

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.4).

-

-

Procedure:

-

Pre-incubate cell membranes with GDP to ensure G proteins are in their inactive state.

-

Add varying concentrations of (-)-pentazocine to the membrane suspension.

-

Initiate the reaction by adding [35S]GTPγS.

-

Incubate at 30°C for a specified time (e.g., 60 minutes).

-

Terminate the reaction by rapid filtration.

-

Measure the amount of bound [35S]GTPγS by scintillation counting.

-

-

Data Analysis:

-

Plot the amount of [35S]GTPγS bound against the logarithm of the agonist concentration.

-

Determine the EC50 (concentration of agonist that produces 50% of the maximal response) and Emax (maximal stimulation) from the resulting dose-response curve.

-

This assay measures the ability of a Gi/o-coupled receptor agonist to inhibit the production of cyclic AMP (cAMP).

-

Objective: To assess the functional activity of (-)-pentazocine at KOR and MOR.

-

Materials:

-

Whole cells expressing the opioid receptor of interest.

-

Forskolin (B1673556) (an adenylyl cyclase activator).

-

Varying concentrations of (-)-pentazocine.

-

cAMP assay kit (e.g., HTRF, ELISA).

-

-

Procedure:

-

Pre-treat cells with varying concentrations of (-)-pentazocine.

-

Stimulate the cells with forskolin to induce cAMP production.

-

Incubate for a defined period.

-

Lyse the cells and measure the intracellular cAMP levels using a suitable assay kit.

-

-

Data Analysis:

-

Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the agonist concentration.

-

Determine the IC50 (concentration of agonist that causes 50% inhibition) and Imax (maximal inhibition) from the dose-response curve.

-

In Vivo Behavioral Assays

These assays are used to assess the analgesic effects of compounds in animal models.

-

Objective: To evaluate the central analgesic activity of (-)-pentazocine.

-

Apparatus: A heated plate maintained at a constant temperature (e.g., 55 ± 0.5°C).

-

Procedure:

-

Administer (-)-pentazocine or vehicle to the test animals (e.g., mice or rats).

-

At specific time points after administration, place the animal on the hot plate.

-

Record the latency to a nociceptive response (e.g., licking of the hind paw or jumping).

-

A cut-off time is set to prevent tissue damage.

-

-

Data Analysis: Compare the reaction latencies of the drug-treated group with the vehicle-treated group.

-

Objective: To assess the spinal analgesic effects of (-)-pentazocine.

-

Apparatus: A device that applies a focused beam of radiant heat to the animal's tail.

-

Procedure:

-

Administer (-)-pentazocine or vehicle to the animals.

-

At predetermined time intervals, apply the heat stimulus to the tail.

-

Measure the time taken for the animal to flick its tail away from the heat source.

-

A cut-off time is employed to avoid tissue injury.

-

-

Data Analysis: Analyze the difference in tail-flick latencies between the treated and control groups.

Signaling Pathways and Molecular Mechanisms

(-)-Pentazocine: Opioid Receptor-Mediated Signaling

(-)-Pentazocine exerts its effects primarily through the activation of kappa- and mu-opioid receptors, which are Gi/o protein-coupled receptors.

Kappa-Opioid Receptor (KOR) Signaling: As a KOR agonist, (-)-pentazocine initiates a signaling cascade that leads to analgesia but also can produce dysphoria and psychotomimetic effects.[5]

-

G-protein Coupling: Upon binding of (-)-pentazocine, the KOR undergoes a conformational change, leading to the activation of heterotrimeric Gi/o proteins. The Gαi/o subunit inhibits adenylyl cyclase, resulting in decreased intracellular cAMP levels.

-

Ion Channel Modulation: The Gβγ subunits released upon G-protein activation can directly modulate ion channels. This includes the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization and reduced neuronal excitability, and the inhibition of voltage-gated calcium channels (VGCCs), which reduces neurotransmitter release.

-

MAPK Pathway: KOR activation can also lead to the phosphorylation of mitogen-activated protein kinases (MAPKs) such as ERK1/2, which can contribute to both short-term and long-term changes in neuronal function.

Mu-Opioid Receptor (MOR) Signaling: The interaction of (-)-pentazocine with the MOR is more complex, exhibiting partial agonism or weak antagonism. This contributes to its analgesic effects while potentially limiting some of the adverse effects associated with full MOR agonists, such as respiratory depression.

-

G-protein Signaling: Similar to KOR, MOR activation by (-)-pentazocine leads to Gi/o protein-mediated inhibition of adenylyl cyclase and modulation of ion channels.

-

β-Arrestin Pathway: The role of β-arrestin recruitment in the actions of (-)-pentazocine at the MOR is an area of ongoing research. Biased agonists that favor G-protein signaling over β-arrestin recruitment are being explored as potentially safer analgesics.

(+)-Pentazocine: Sigma-1 Receptor-Mediated Signaling

(+)-Pentazocine is a selective agonist at the sigma-1 receptor (σ1R), a unique intracellular protein primarily located at the endoplasmic reticulum (ER)-mitochondrion interface. Its activation is associated with the psychotomimetic effects of racemic this compound.

-

Chaperone Activity: The σ1R is considered a ligand-operated chaperone. In its inactive state, it is thought to be associated with another chaperone, BiP (binding immunoglobulin protein). Upon binding of an agonist like (+)-pentazocine, the σ1R dissociates from BiP and can then interact with various client proteins.[6]

-

Modulation of Ion Channels: Activation of σ1R by (+)-pentazocine has been shown to modulate the activity of several ion channels, including voltage-gated calcium channels and potassium channels. For instance, it can inhibit L-type calcium channel activity, thereby regulating intracellular calcium homeostasis.[7]

-

Calcium Signaling: The σ1R plays a crucial role in regulating calcium signaling between the ER and mitochondria. Agonist activation can influence store-operated calcium entry (SOCE), a process critical for replenishing ER calcium stores.[3]

-

Protein-Protein Interactions: As a chaperone, activated σ1R can interact with a variety of proteins, influencing their folding, stability, and function. Studies have shown that (+)-pentazocine treatment can alter the interaction of S1R with proteins such as the Low-density lipoprotein receptor (LDLR) and Thrombospondin 1.[6][8] This promiscuous interaction with various signaling molecules underlies the diverse cellular effects attributed to σ1R activation.

Conclusion

The enantiomers of this compound exhibit markedly different pharmacological profiles, providing a clear example of the importance of stereochemistry in drug action. (-)-Pentazocine is the primary contributor to the analgesic effects of the racemate through its actions at kappa- and mu-opioid receptors. In contrast, (+)-pentazocine's activity as a sigma-1 receptor agonist is responsible for the psychotomimetic side effects. A thorough understanding of these distinct mechanisms of action is crucial for the rational design of new therapeutic agents with improved efficacy and safety profiles, potentially by developing enantiomerically pure formulations or by designing biased agonists that selectively activate desired signaling pathways. This guide has provided a comprehensive overview of the current knowledge, supported by quantitative data and detailed experimental methodologies, to aid researchers in this endeavor.

References

- 1. researchgate.net [researchgate.net]

- 2. (-)-Pentazocine induces visceral chemical antinociception, but not thermal, mechanical, or somatic chemical antinociception, in μ-opioid receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The σ1 receptor agonist (+)-pentazocine increases store-operated Ca2+ entry in MCF7σ1 and SK-N-SH cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sigma receptor ligand, (+)-pentazocine, suppresses inflammatory responses of retinal microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Signaling underlying kappa opioid receptor-mediated behaviors in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. This compound-induced antinociception is mediated mainly by μ-opioid receptors and compromised by κ-opioid receptors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Defining the ligand-dependent proximatome of the sigma 1 receptor [frontiersin.org]

(-)-Pentazocine's Agonism at the Kappa-Opioid Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Pentazocine is a benzomorphan (B1203429) derivative with a complex pharmacological profile, acting as an agonist at the kappa-opioid receptor (KOR) and a weak antagonist or partial agonist at the mu-opioid receptor (MOR).[1] Its activity at the KOR is of significant interest for its potential analgesic effects, particularly in visceral pain, without the same abuse potential and respiratory depression associated with classical MOR agonists.[2][3] This technical guide provides an in-depth overview of the KOR agonism of (-)-pentazocine, detailing its binding affinity, functional activity, signaling pathways, and the experimental protocols used for its characterization.

Quantitative Pharmacological Data

The interaction of (-)-pentazocine with the kappa-opioid receptor has been quantified through various in vitro assays. The following tables summarize key binding affinity and functional activity parameters.

Table 1: Opioid Receptor Binding Affinity of (-)-Pentazocine

| Receptor Subtype | Radioligand | Preparation | Kᵢ (nM) | Reference |

| Kappa (KOR) | [³H]U69593 | CHO/KOP cell membranes | 7.6 | [4] |

| Mu (MOR) | [³H]DAMGO | CHO/MOP cell membranes | 3.2 | [4] |

| Delta (DOR) | [³H]DPDPE | CHO/DOP cell membranes | 62 | [4] |

Kᵢ (Inhibition Constant): A measure of the binding affinity of a ligand for a receptor. A lower Kᵢ value indicates a higher binding affinity.

Table 2: Functional Activity of (-)-Pentazocine at Opioid Receptors

| Assay Type | Receptor Subtype | Gα Subunit | Parameter | Value | Reference |

| cAMP Inhibition | KOR | - | EC₅₀ (nM) | 40 | [4] |

| cAMP Inhibition | MOR | - | EC₅₀ (nM) | 43 | [4] |

| cAMP Inhibition | DOR | - | EC₅₀ (nM) | 255 | [4] |

| BRET | KOR | Gαz | EC₅₀ (nM) | 7.3 | [5] |

| BRET | KOR | Gαz | Eₘₐₓ (%) | 79 | [5] |

| BRET | KOR | Gαi1 | EC₅₀ (nM) | 110 | [5] |

| BRET | KOR | Gαi1 | Eₘₐₓ (%) | 35 | [5] |

EC₅₀ (Half-maximal Effective Concentration): The concentration of a drug that gives half of the maximal response. Eₘₐₓ (Maximum Effect): The maximum response achievable by a drug. cAMP (Cyclic Adenosine Monophosphate): A second messenger important in many biological processes. Inhibition of its production is a hallmark of KOR activation. BRET (Bioluminescence Resonance Energy Transfer): A technique used to measure protein-protein interactions, in this case, receptor-G protein coupling.

Signaling Pathways

Activation of the kappa-opioid receptor by (-)-pentazocine initiates a cascade of intracellular signaling events, primarily through the coupling of inhibitory G proteins (Gαi/o).[6] This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.[7] The specific Gα subunit coupled to the KOR can influence the potency and efficacy of (-)-pentazocine, with studies showing more potent signaling through Gαz compared to Gαi1.[5]

Beyond G-protein signaling, the interaction of KOR agonists with β-arrestin proteins is a critical area of research. This interaction can lead to receptor desensitization, internalization, and the activation of distinct signaling pathways, such as the p38 MAPK pathway, which has been associated with the dysphoric and sedative effects of some KOR agonists.[8][9] The concept of "biased agonism" describes ligands that preferentially activate one signaling pathway over another (e.g., G-protein signaling over β-arrestin recruitment).[10] While detailed data on the β-arrestin recruitment profile of (-)-pentazocine is still emerging, evaluating this is crucial for understanding its full pharmacological profile and potential for a favorable side-effect profile.

Experimental Protocols

The characterization of (-)-pentazocine's KOR agonism relies on a suite of in vitro pharmacological assays. Below are detailed methodologies for three key experiments.

Radioligand Competitive Binding Assay

This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a radiolabeled ligand from the kappa-opioid receptor.

Materials:

-

Receptor Source: Cell membranes from a stable cell line expressing the human kappa-opioid receptor (e.g., CHO-hKOR or HEK293-hKOR).[11]

-

Radioligand: A high-affinity, selective KOR radioligand such as [³H]U-69,593.[12]

-

Test Compound: (-)-Pentazocine.

-

Non-specific Binding Control: A high concentration of an unlabeled KOR ligand (e.g., 10 µM U-69,593).[13]

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.[11]

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[11]

-

Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine.[4]

-

Scintillation Counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the KOR in cold lysis buffer and prepare a crude membrane fraction through differential centrifugation. Determine the protein concentration of the membrane preparation.[14]

-

Assay Setup: In a 96-well plate, combine the cell membranes (e.g., 20 µg of protein), the radioligand (at a concentration near its Kd, e.g., 0.4 nM [³H]U-69,593), and varying concentrations of (-)-pentazocine.[11] Include wells for total binding (no competitor) and non-specific binding (excess unlabeled ligand).

-

Incubation: Incubate the plate for 60-90 minutes at room temperature to allow the binding to reach equilibrium.[4]

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand.[13]

-

Washing: Wash the filters multiple times with ice-cold wash buffer.[13]

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[11]

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the (-)-pentazocine concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀. Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[11]

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins by an agonist. It quantifies the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits following receptor stimulation.

Materials:

-

Receptor Source: Membranes from cells expressing hKOR.[13]

-

[³⁵S]GTPγS. [13]

-

GDP: Guanosine diphosphate.[13]

-

Unlabeled GTPγS: For determining non-specific binding.[13]

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.[13]

-

Test Compound: (-)-Pentazocine.

-

96-well Plates, Glass Fiber Filters, Scintillation Counter.

Procedure:

-

Assay Setup: In a 96-well plate, add the cell membranes (e.g., 2.5-20 µg of protein), assay buffer containing GDP (e.g., 10 µM), and varying concentrations of (-)-pentazocine.[5][13]

-

Pre-incubation: Pre-incubate the plate at 30°C for 15 minutes.[5]

-

Initiation of Reaction: Add [³⁵S]GTPγS to each well to a final concentration of ~0.1 nM to start the reaction.[13]

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.[5]

-

Filtration and Counting: Terminate the reaction by rapid filtration through glass fiber filters, followed by washing and scintillation counting.[13]

-

Data Analysis: Subtract non-specific binding (determined in the presence of 10 µM unlabeled GTPγS) from all other values. Plot the specific binding against the logarithm of the (-)-pentazocine concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.[5]

cAMP Inhibition Assay

This assay measures the functional consequence of KOR-Gαi/o coupling, which is the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.

Materials:

-

Cell Line: A stable cell line co-expressing the human KOR and a cAMP biosensor (e.g., GloSensor).[15]

-

Forskolin (B1673556): An adenylyl cyclase activator used to stimulate cAMP production.[16]

-

Test Compound: (-)-Pentazocine.

-

Assay Buffer/Medium.

-

Luminometer or appropriate plate reader.

Procedure:

-

Cell Plating: Seed the cells in a 96-well plate and incubate to allow for adherence.

-

Compound Addition: Add varying concentrations of (-)-pentazocine to the wells.

-

Stimulation: Add forskolin to all wells (except for basal controls) to stimulate cAMP production.

-

Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C.[16]

-

Detection: Lyse the cells and measure the cAMP levels using the appropriate detection reagent and a luminometer. The signal is typically inversely proportional to the amount of cAMP produced.[17]

-

Data Analysis: Normalize the data to the forskolin-stimulated response (100%) and the basal level (0%). Plot the percentage of inhibition of the forskolin-stimulated response against the logarithm of the (-)-pentazocine concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (equivalent to EC₅₀ for inhibition) and Iₘₐₓ (maximum inhibition).

Conclusion

(-)-Pentazocine is a potent agonist at the kappa-opioid receptor, with a well-characterized ability to inhibit adenylyl cyclase through G-protein coupling. Its complex pharmacology, including significant interaction with the mu-opioid receptor, necessitates careful characterization to delineate the specific contributions of KOR activation to its overall effects. Future research focusing on its β-arrestin recruitment profile will be crucial in determining its potential as a biased agonist and its suitability for development as a therapeutic with an improved side-effect profile. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of (-)-pentazocine and other novel KOR ligands.

References

- 1. Unique Pharmacological Properties of the Kappa Opioid Receptor Signaling Through Gαz as Shown with Bioluminescence Resonance Energy Transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. revvity.com [revvity.com]

- 3. Biased agonists of the kappa opioid receptor suppress pain and itch without causing sedation or dysphoria | Semantic Scholar [semanticscholar.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure based discovery of new antagonist and biased agonist chemotypes for the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biased agonists of the kappa opioid receptor suppress pain and itch without causing sedation or dysphoria - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. researchgate.net [researchgate.net]

- 15. elifesciences.org [elifesciences.org]

- 16. resources.revvity.com [resources.revvity.com]

- 17. (-)-Pentazocine induces visceral chemical antinociception, but not thermal, mechanical, or somatic chemical antinociception, in μ-opioid receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Affinity: A Technical Guide to (+)-Pentazocine and the Sigma-1 Receptor

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the binding affinity of (+)-pentazocine for the sigma-1 receptor (S1R). It is designed to serve as a critical resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative binding data, and visual representations of key signaling pathways. Understanding the precise interaction between (+)-pentazocine and the S1R is paramount for the development of novel therapeutics targeting a range of neurological and psychiatric disorders.

Quantitative Binding Affinity of (+)-Pentazocine for the Sigma-1 Receptor

The binding affinity of (+)-pentazocine for the S1R has been characterized through various radioligand binding assays. The following table summarizes key quantitative data from the scientific literature, providing a comparative view of its affinity across different experimental conditions.

| Parameter | Value | Radioligand | Tissue/Cell Preparation | Reference |

| Ki | 4.6 nM | [3H]-(+)-Pentazocine | Guinea pig brain homogenates | [1] |

| Ki | 8.0 nM | Not Specified | Not Specified | [2] |

| Kd | 1.8 nM | [3H]-(+)-Pentazocine | Guinea pig liver membrane preparations | [3] |

| Kd | ~7 nM | [3H]-(+)-Pentazocine | Rat brain | [4] |

| K50 | 2.5 nM | [3H]-(+)-Pentazocine | Permeabilized MDA-MB-468 cells | [5] |

Experimental Protocols for Determining Sigma-1 Receptor Binding Affinity

The characterization of the binding affinity of (+)-pentazocine for the S1R predominantly relies on radioligand binding assays.[6] These assays are fundamental in drug discovery for identifying and characterizing novel ligands that interact with the S1R.[6] Below are detailed methodologies for two key experimental approaches: saturation binding assays to determine receptor density (Bmax) and the dissociation constant (Kd), and competitive inhibition assays to determine the inhibition constant (Ki) of unlabeled ligands.[7]

Basic Protocol 1: Radioligand Saturation Binding Assay

This protocol is used to determine the density of sigma-1 receptors (Bmax) and the equilibrium dissociation constant (Kd) of a radioligand for the receptor.[7] [3H]-(+)-pentazocine is the preferred selective radioligand for S1R.[7]

Materials:

-

Tissue Preparation: Guinea pig liver or brain membrane homogenates are commonly used due to high S1R expression.[3][7]

-

Radioligand: [3H]-(+)-pentazocine.[7]

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0.[7]

-

Non-specific Binding Reagent: Haloperidol (10 µM) or other suitable S1R ligand at a high concentration.[7]

-

Instrumentation: Scintillation counter, filter harvester.

Procedure:

-

Membrane Preparation: Homogenize the tissue (e.g., guinea pig liver) in an appropriate buffer and prepare membrane fractions by differential centrifugation.[7]

-

Assay Setup: In a 96-well plate, add increasing concentrations of [3H]-(+)-pentazocine to assay tubes.

-

Total Binding: To a set of tubes, add only the radioligand and the membrane preparation.

-

Non-specific Binding: To another set of tubes, add the radioligand, the membrane preparation, and a high concentration of an unlabeled S1R ligand (e.g., haloperidol) to saturate the receptors and measure binding to non-receptor sites.[7]

-

Incubation: Incubate the reaction mixtures at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 90-120 minutes).[8]

-

Termination: Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot specific binding against the concentration of the radioligand and analyze the data using non-linear regression to determine Bmax and Kd values.

Basic Protocol 2: Competitive Inhibition Binding Assay

This assay is used to determine the affinity (Ki) of an unlabeled test compound by measuring its ability to compete with a fixed concentration of a radioligand for binding to the S1R.[7]

Materials:

-

Same as for the saturation binding assay, plus the unlabeled test compound(s).

Procedure:

-

Membrane Preparation: Prepare membrane homogenates as described in Basic Protocol 1.[7]

-

Assay Setup: In a 96-well plate, add a fixed concentration of [3H]-(+)-pentazocine (typically near its Kd value) to all assay tubes.[7]

-

Competition: Add increasing concentrations of the unlabeled test compound to the assay tubes.

-

Control (Total Binding): Include tubes with only the radioligand and membrane preparation.

-

Non-specific Binding: Include tubes with the radioligand, membrane preparation, and a high concentration of an unlabeled S1R ligand.[7]

-

Incubation, Termination, Washing, and Quantification: Follow steps 5-8 from Basic Protocol 1.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Analyze the resulting sigmoidal curve using non-linear regression to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

References

- 1. Sigma1 and sigma2 receptor binding affinity and selectivity of SA4503 and fluoroethyl SA4503 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and characterization of [125I]3'-(-)-iodopentazocine, a selective sigma 1 receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [3H](+)-pentazocine binding to rat brain sigma 1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antagonists show GTP-sensitive high-affinity binding to the sigma-1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. med.upenn.edu [med.upenn.edu]

Pentazocine: A Technical Guide on its Mixed Agonist-Antagonist Opioid Pharmacology

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentazocine is a synthetically derived benzomorphan (B1203429) derivative with a complex pharmacological profile, acting as a mixed agonist-antagonist at opioid receptors. This dual activity is central to its clinical utility as an analgesic, as well as its characteristic side-effect profile. This technical guide provides an in-depth exploration of the molecular and cellular mechanisms underpinning this compound's effects, with a focus on its interactions with mu (µ), kappa (κ), and delta (δ) opioid receptors. Quantitative binding and functional data are presented, alongside detailed experimental protocols for the characterization of such compounds. Furthermore, key signaling pathways are visualized to facilitate a comprehensive understanding of this compound's mechanism of action.

Receptor Pharmacology

This compound's distinct clinical effects arise from its differential activity at various opioid receptor subtypes. It is primarily characterized as a kappa-opioid receptor (KOR) agonist and a mu-opioid receptor (MOR) partial agonist or weak antagonist.[1][2] Its affinity for the delta-opioid receptor (DOR) is comparatively lower. The (-)-enantiomer of this compound is responsible for its opioid receptor-mediated analgesic effects, while the (+)-enantiomer has a higher affinity for the sigma (σ) receptor, which is not classified as an opioid receptor.[2]

Receptor Binding Affinities

The equilibrium dissociation constant (Ki) is a measure of a ligand's binding affinity for a receptor; a lower Ki value indicates a higher affinity. The following table summarizes the binding affinities of (-)-pentazocine for human opioid receptors.

| Compound | Receptor Subtype | Ki (nM) | Reference |

| (-)-Pentazocine | µ (mu) | 3.2 | [3] |

| κ (kappa) | 7.6 | [3] | |

| δ (delta) | 62 | [3] |

Functional Activity

The functional activity of this compound is described by its potency (EC50 or IC50) and efficacy (Emax). EC50 (half-maximal effective concentration) and IC50 (half-maximal inhibitory concentration) values indicate the concentration of the drug required to elicit 50% of its maximal effect. Emax represents the maximum response a drug can produce.

| Compound | Receptor Subtype | Functional Assay | Parameter | Value (nM) | Efficacy | Reference |

| (-)-Pentazocine | µ (mu) | GTPγS Binding | EC50 | 43 | Agonist | [3] |

| κ (kappa) | GTPγS Binding | EC50 | 40 | Agonist | [3] | |

| δ (delta) | GTPγS Binding | EC50 | 255 | Weak Agonism | [3] |

Signaling Pathways

Opioid receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate intracellular signaling cascades. This compound's mixed agonist-antagonist profile results in a complex modulation of these pathways.

Kappa-Opioid Receptor Agonism

As a KOR agonist, this compound activates the Gi/o protein, leading to the inhibition of adenylyl cyclase.[4][5] This reduces intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The Gβγ subunit of the activated G-protein can also directly modulate ion channels, leading to the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.[5][6] These actions result in neuronal hyperpolarization and reduced neurotransmitter release, contributing to analgesia. However, KOR activation is also associated with dysphoria and psychotomimetic effects.[7]

Mu-Opioid Receptor Partial Agonism/Antagonism

At the MOR, this compound acts as a partial agonist, meaning it binds to and activates the receptor but produces a submaximal response compared to full agonists like morphine.[1] In the presence of a full agonist, this compound can act as an antagonist, competitively blocking the full agonist from binding and reducing its effect. The signaling cascade initiated by MOR partial agonism is similar to that of KOR agonism, involving Gi/o protein activation and subsequent inhibition of adenylyl cyclase and modulation of ion channels.[6][8] This activity contributes to its analgesic effects but with a lower risk of respiratory depression and abuse potential compared to full MOR agonists.

Experimental Protocols

The characterization of this compound's mixed agonist-antagonist properties relies on a suite of in vitro and in vivo assays.

Radioligand Displacement Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from a receptor.

Protocol:

-

Membrane Preparation: Homogenize tissues or cells expressing the opioid receptor of interest in a lysis buffer and centrifuge to isolate the membrane fraction. Resuspend the pellet in an assay buffer.

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled opioid ligand (e.g., [³H]DAMGO for MOR, [³H]U-69,593 for KOR), and varying concentrations of the unlabeled test compound (this compound).

-

Incubation: Incubate the plate to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a filter mat to separate bound from unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filter mat using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation.[9][10]

[³⁵S]GTPγS Binding Assay

This functional assay measures G-protein activation following receptor agonism.

Protocol:

-

Membrane Preparation: As described for the radioligand displacement assay.

-

Assay Setup: In a 96-well plate, combine the membrane preparation, GDP, and varying concentrations of the test compound (this compound).

-

Initiation: Add [³⁵S]GTPγS to initiate the binding reaction.

-

Incubation: Incubate the plate to allow for [³⁵S]GTPγS binding to activated G-proteins.

-

Termination and Filtration: Terminate the reaction by rapid filtration and wash the filters.

-

Quantification: Measure the radioactivity on the filters.

-

Data Analysis: Plot the stimulated binding against the log concentration of the test compound to determine the EC50 and Emax.[11][12]

Forskolin-Stimulated cAMP Accumulation Assay

This assay measures the inhibition of adenylyl cyclase activity.

Protocol:

-

Cell Culture: Culture cells expressing the opioid receptor of interest.

-

Assay Setup: Treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Add varying concentrations of the test compound (this compound).

-

Stimulation: Add forskolin (B1673556) to stimulate adenylyl cyclase and increase cAMP production.

-

Lysis: Lyse the cells to release intracellular cAMP.

-

Quantification: Measure cAMP levels using a suitable method, such as a competitive immunoassay (e.g., HTRF, ELISA).

-

Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the log concentration of the test compound to determine the IC50.[4][13]

In Vivo Analgesia Models

These models assess the analgesic efficacy of a compound in live animals.

This test measures the response to a thermal stimulus.

Protocol:

-

Apparatus: A heated plate maintained at a constant temperature (e.g., 55°C).

-

Procedure: Place the animal (e.g., mouse) on the hot plate and start a timer.

-

Endpoint: Record the latency to a nociceptive response, such as paw licking or jumping. A cut-off time is used to prevent tissue damage.

-

Dosing: Administer the test compound (this compound) and measure the response latency at different time points.[14][15]

This test also measures the response to a thermal stimulus applied to the tail.

Protocol:

-

Apparatus: A device that applies a focused beam of radiant heat to the animal's tail.

-

Procedure: Restrain the animal and position its tail in the apparatus.

-

Endpoint: Record the latency for the animal to flick its tail away from the heat source. A cut-off is employed.

-

Dosing: Administer this compound and assess the tail-flick latency over time.[16][17]

This model assesses visceral pain.

Protocol:

-

Induction: Inject a dilute solution of acetic acid intraperitoneally into the animal (e.g., mouse).

-

Observation: Observe the animal for characteristic "writhing" behavior (abdominal constrictions and stretching of the hind limbs).

-

Quantification: Count the number of writhes over a specific time period.

-

Dosing: Pre-treat the animals with this compound and compare the number of writhes to a vehicle-treated control group.[18][19]

Conclusion

This compound's unique mixed agonist-antagonist profile at opioid receptors underpins its clinical use and its characteristic side effects. Its agonism at kappa-opioid receptors is a primary driver of its analgesic properties, while its partial agonism/antagonism at mu-opioid receptors contributes to a ceiling effect on respiratory depression and a lower abuse potential compared to full mu-opioid agonists. A thorough understanding of its receptor pharmacology, elucidated through the experimental protocols detailed herein, is crucial for the rational design and development of novel analgesics with improved therapeutic indices. The continued investigation into the nuanced signaling pathways activated by such mixed-action opioids will be pivotal in advancing pain management strategies.

References

- 1. mdpi.com [mdpi.com]

- 2. (-)-pentazocine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. researchgate.net [researchgate.net]

- 4. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Physiology, Opioid Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 13. researchgate.net [researchgate.net]

- 14. maze.conductscience.com [maze.conductscience.com]

- 15. researchgate.net [researchgate.net]

- 16. protocols.io [protocols.io]

- 17. maze.conductscience.com [maze.conductscience.com]

- 18. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]

- 19. rjptsimlab.com [rjptsimlab.com]

An In-depth Technical Guide to the Foundational Research on Pentazocine's Analgesic Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational research into the analgesic properties of pentazocine. It delves into the core mechanisms of action, receptor binding affinities, and key experimental findings that have shaped our understanding of this complex opioid analgesic. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and pain management research.

Introduction to this compound

This compound is a synthetically derived opioid analgesic that was first introduced in the 1960s for the management of moderate to severe pain.[1][2] It belongs to the benzomorphan (B1203429) class of compounds and exhibits a mixed agonist-antagonist profile at opioid receptors.[1][3] This dual activity, primarily characterized by its agonist effects at the kappa (κ) opioid receptor and partial agonist or weak antagonist effects at the mu (μ) opioid receptor, results in a unique pharmacological profile.[3][4] This profile provides effective analgesia with a reported ceiling effect for respiratory depression, a significant side effect associated with full μ-opioid agonists.[4] this compound also interacts with sigma (σ) receptors, which may contribute to some of its psychotomimetic side effects.[4] The drug is a racemic mixture of two enantiomers, (+)-pentazocine and (-)-pentazocine, which possess distinct pharmacological activities.[5] (-)-Pentazocine is primarily responsible for the analgesic effects through its action on opioid receptors, while (+)-pentazocine has a higher affinity for sigma receptors.[5]

Mechanism of Action and Receptor Pharmacology

This compound's analgesic effects are primarily mediated through its interaction with the central and peripheral nervous systems. Its complex pharmacology is a result of its activity at multiple receptor subtypes.

Opioid Receptor Interactions

This compound's primary mechanism of analgesia involves its interaction with kappa and mu opioid receptors.

-

Kappa (κ) Opioid Receptor Agonism: this compound acts as an agonist at κ-opioid receptors.[3] Activation of these receptors, which are coupled to inhibitory G-proteins (Gi/o), leads to a cascade of intracellular events.[6][7] This includes the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels, and the modulation of ion channels, such as the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.[4][6] These actions collectively lead to hyperpolarization of the neuronal membrane and a reduction in the release of nociceptive neurotransmitters like substance P and glutamate, thereby dampening the transmission of pain signals.[4]

-

Mu (μ) Opioid Receptor Partial Agonism/Weak Antagonism: At the μ-opioid receptor, this compound exhibits a more complex behavior, acting as a partial agonist or a weak antagonist.[3][4] As a partial agonist, it can produce a submaximal analgesic response compared to full μ-agonists like morphine. When co-administered with a full μ-agonist, it can act as an antagonist, competing for receptor binding and potentially reducing the efficacy of the full agonist.[4] This property contributes to the ceiling effect observed with this compound's respiratory depression.[4]

Sigma (σ) Receptor Interaction

This compound, particularly the (+)-enantiomer, also binds to sigma receptors, with a notable affinity for the sigma-1 subtype.[5][8] The clinical significance of this interaction is not fully elucidated but is thought to contribute to some of the dysphoric and psychotomimetic side effects associated with this compound, such as hallucinations and nightmares.[4]

Quantitative Pharmacological Data

The following tables summarize the receptor binding affinities (Ki) and in vivo analgesic potency (ED50) of this compound from various foundational studies. These values can vary depending on the experimental conditions, tissues, and methodologies used.

Table 1: Receptor Binding Affinities (Ki) of this compound Enantiomers

| Enantiomer | Receptor | Ki (nM) | Species/Tissue | Reference |

| (-)-Pentazocine | κ-Opioid | 7.6 | Human | [5] |

| μ-Opioid | 3.2 | Human | [5] | |

| δ-Opioid | 62 | Human | [5] | |

| (+)-Pentazocine | σ1 | ~7 | Rat Brain | [9] |

| σ1 | 8 | N/A | [10] |

Table 2: Analgesic Potency (ED50) of this compound in Animal Models

| Analgesic Assay | Species | Route of Administration | ED50 (mg/kg) | Reference |

| Tail-Immersion Test | Rat | Subcutaneous | 13.0 (5.4-31.5) | [11] |

| Scald-Pain Test | Rat | Subcutaneous | 11.0 (4.5-26.6) | [11] |

| Formalin Test (Phase I) | Rat | Intrathecal | 91.1 ± 5.4 µg | [12] |

| Formalin Test (Phase II) | Rat | Intrathecal | 101.2 ± 6.2 µg | [12] |

| Plantar Incision | Rat | Intrathecal | 98.0 ± 5.5 µg | [13] |

| Acetic Acid Writhing Test | Mouse | Subcutaneous | N/A (Dose-dependent inhibition observed) | [14][15] |

| Hot Plate Test | Mouse | N/A | N/A (Biphasic response observed) | [16] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the foundational research of this compound's analgesic properties are provided below.

Radioligand Binding Assays

These assays are used to determine the affinity of a ligand for a specific receptor.

-

Objective: To determine the binding affinity (Ki) of this compound for opioid and sigma receptors.

-

Materials:

-

Cell membranes expressing the receptor of interest (e.g., from guinea pig brain for sigma-1 receptors or CHO cells transfected with opioid receptors).[14][17]

-

Radiolabeled ligand (e.g., --INVALID-LINK---pentazocine for sigma-1 receptors, [³H]DAMGO for μ-opioid receptors, [³H]U69593 for κ-opioid receptors).[14][17]

-

Unlabeled this compound or other competing ligands.

-

Assay buffer (e.g., Tris-HCl).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Incubation: Cell membranes are incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound (this compound).

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand.

-

Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

-

In Vivo Analgesic Assays

These behavioral assays in animals are used to assess the pain-relieving effects of compounds.

-

Principle: This test measures the latency of an animal to withdraw its tail from a noxious thermal stimulus.

-

Apparatus: A tail-flick analgesiometer that applies a focused beam of radiant heat to the animal's tail.

-

Procedure:

-

The animal (typically a rat or mouse) is gently restrained.

-

The tail is positioned in the path of the heat source.

-

The time taken for the animal to flick its tail away from the heat is recorded as the tail-flick latency.

-

A cut-off time is set to prevent tissue damage.

-

Measurements are taken before and at various time points after administration of this compound or a vehicle control.

-

-

Principle: This test assesses the response of an animal to a heated surface.

-

Apparatus: A hot plate apparatus with a surface maintained at a constant temperature (e.g., 52-55°C).

-

Procedure:

-

The animal is placed on the heated surface.

-

The latency to the first sign of a nociceptive response (e.g., paw licking, jumping) is recorded.

-

A maximum cut-off time is employed to avoid injury.

-

Testing is performed before and after drug administration.

-

-

Principle: This test is a model of visceral pain, where an intraperitoneal injection of a mild irritant induces a characteristic stretching and writhing behavior.

-

Procedure:

-

Animals (typically mice) are administered this compound or a vehicle.

-

After a set pre-treatment time, a dilute solution of acetic acid is injected intraperitoneally.

-

The animals are then placed in an observation chamber, and the number of writhes (abdominal constrictions and stretching of the hind limbs) is counted over a specific period (e.g., 15-20 minutes).[14]

-

A reduction in the number of writhes compared to the control group indicates an analgesic effect.

-

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in this compound's action, as well as a typical experimental workflow for assessing its analgesic properties.

References

- 1. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. This compound | C19H27NO | CID 441278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pharmacytimes.com [pharmacytimes.com]

- 4. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. Kappa Opioid Receptor Signaling In the Brain: Circuitry and Implications for Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 8. (-)-pentazocine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. [3H](+)-pentazocine binding to rat brain sigma 1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and characterization of [125I]3'-(-)-iodothis compound, a selective sigma 1 receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antinociceptive effect of the combination of this compound with morphine in the tail-immersion and scald-pain tests in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scienceopen.com [scienceopen.com]

- 13. Antinociceptive Effects and Interaction Mechanisms of Intrathecal this compound and Neostigmine in Two Different Pain Models in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 14. (-)-Pentazocine induces visceral chemical antinociception, but not thermal, mechanical, or somatic chemical antinociception, in μ-opioid receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound-induced antinociception is mediated mainly by μ-opioid receptors and compromised by κ-opioid receptors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound-induced biphasic analgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pnas.org [pnas.org]

Unveiling the Enigma: A Technical Guide to the Discovery of Pentazocine's Psychotomimetic Effects

For Immediate Release

This in-depth technical guide provides a comprehensive analysis of the discovery of the psychotomimetic effects of pentazocine, a synthetic opioid analgesic. Developed for researchers, scientists, and drug development professionals, this document details the early clinical observations, key experimental findings, and the underlying signaling pathways that contribute to these unique central nervous system (CNS) effects.

Introduction

This compound, a benzomorphan (B1203429) derivative, was first synthesized in 1958 by the Sterling Drug Company and received FDA approval in the United States in 1967.[1] Initially lauded as a potent analgesic with a low addiction potential, post-market clinical experience soon revealed a notable incidence of psychotomimetic side effects, including hallucinations, delusions, distorted body image, and depersonalization.[2][3] These adverse effects, occurring in an estimated 1-2% of patients, presented a significant clinical challenge and spurred further investigation into the drug's complex pharmacological profile.[2] This guide will explore the seminal studies that first identified these effects and the subsequent research that has elucidated the responsible molecular mechanisms.

Early Clinical Observations and Quantitative Data

The initial reports of this compound's psychotomimetic effects emerged from clinical trials and post-marketing surveillance in the late 1960s and 1970s. These early studies, while primarily focused on analgesic efficacy, documented a range of CNS disturbances.

| Study | Year | Dosage | Route of Administration | Incidence of Psychotomimetic Effects | Types of Effects Reported |

| Hamilton et al. | 1967 | 20-40 mg | Intramuscular | High incidence (not quantified) | Dizziness, psychotomimetic effects |

| Beaver et al. | 1968 | Not specified | Oral and Intramuscular | Not specified | Not specified |

| Kantor et al. | 1966 | Not specified | Oral | Not specified | Not specified |

| Kane & Pokorny | 1975 | Not specified | Not specified | Depressive states most frequent | Toxic psychoses, hallucinogenic reactions with panic, paranoid states |

Table 1: Summary of Early Clinical Studies on this compound's Psychotomimetic Effects

Key Experimental Protocols

The characterization of this compound's psychotomimetic properties relied on a variety of experimental designs, primarily clinical trials comparing its effects to other analgesics and placebos.

Kantor et al. (1966): Oral Analgesic Study

-

Objective: To evaluate the analgesic efficacy of oral this compound hydrochloride compared to codeine, aspirin, and placebo.

-

Methodology: This was a controlled clinical trial involving adult patients experiencing pain. The specific protocols for assessing psychotomimetic effects were not detailed in the abstract, but such studies typically involve patient questionnaires and clinical observation for adverse events.

-

Key Findings: While the primary focus was on analgesia, this study contributed to the growing body of evidence on this compound's overall side effect profile.

Hamilton et al. (1967): Pre-operative Medication Study

-

Objective: To compare this compound with other opiate antagonists (nalorphine and levallorphan) and opiates (phenazocine, morphine, levorphanol, and pethidine) as pre-operative medication.

-

Methodology: The study involved female patients scheduled for surgery. The assessment of psychotomimetic effects was likely based on clinical observation and patient reporting in the pre-operative period.

-

Key Findings: The study noted a high incidence of dizziness and psychotomimetic effects with the opiate antagonists, including this compound, particularly at higher doses.[2]

Beaver et al. (1968): Comparison of Oral and Intramuscular Administration

-

Objective: To compare the analgesic effects and side effect profiles of oral and intramuscular this compound and phenazocine.

-

Methodology: This was a controlled clinical trial in patients with pain, likely due to neoplasms. Adverse effects, including CNS disturbances, were recorded and compared between the different administration routes and drugs.

-

Key Findings: This study provided insights into how the route of administration might influence the incidence and severity of adverse effects, including psychotomimetic reactions.

Signaling Pathways

The psychotomimetic effects of this compound are primarily attributed to its complex interactions with two key receptor systems in the central nervous system: the kappa-opioid receptors (KOR) and the sigma-1 receptors (σ1R).

Kappa-Opioid Receptor (KOR) Agonism

This compound acts as an agonist at KORs. Activation of these receptors is known to produce dysphoria, hallucinations, and other psychotomimetic effects. The downstream signaling cascade involves the inhibition of adenylyl cyclase and modulation of various ion channels through the activation of G-proteins (Gi/o). This can lead to alterations in the release of neurotransmitters such as dopamine, serotonin, and glutamate, which are critically involved in mood, perception, and cognition.

Sigma-1 Receptor (σ1R) Agonism

This compound is also an agonist at σ1R, an intracellular chaperone protein located at the endoplasmic reticulum (ER). The (+)-enantiomer of this compound has a higher affinity for this receptor. σ1R activation modulates calcium signaling through the IP3 receptor and can influence a variety of downstream cellular processes, including neurotransmitter release and neuronal excitability. This interaction is thought to contribute significantly to the psychotomimetic effects of this compound.

Experimental Workflow for Investigating Psychotomimetic Effects

The following diagram illustrates a typical experimental workflow for assessing the psychotomimetic effects of a novel compound like this compound during its development.

References

- 1. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Studies of drugs given before anaesthesia. 13. This compound and other opiate antagonists. | Semantic Scholar [semanticscholar.org]

- 3. A clinical comparison of the effects of oral and intramuscular administration of analgesics: this compound and phenazocine - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comparative Analysis of Pentazocine Hydrochloride and Pentazocine Lactate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of the physicochemical and pharmacological properties of pentazocine hydrochloride and this compound lactate (B86563). The information is intended to assist researchers, scientists, and drug development professionals in understanding the key characteristics of these two salt forms of the opioid analgesic, this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of active pharmaceutical ingredients (APIs) is fundamental for drug development. The choice of salt form can significantly impact a drug's solubility, stability, and bioavailability. This section details the known physicochemical properties of this compound hydrochloride and this compound lactate.

| Property | This compound Hydrochloride | This compound Lactate | This compound (Base) |

| Molecular Formula | C₁₉H₂₇NO·HCl | C₁₉H₂₇NO·C₃H₆O₃ | C₁₉H₂₇NO |

| Molecular Weight | 321.88 g/mol | 375.50 g/mol | 285.42 g/mol |

| Melting Point | Two forms with melting points around 218 °C and 254 °C[1] | Data not available (primarily supplied as a solution)[2][3] | 145.4-147.2 °C[1] |

| Solubility in Water | 1 part in 30 parts of water[1] | Soluble[2] | 1 g in >1000 mL of water[1] |

| Solubility in Ethanol | 1 part in 16 parts of alcohol[1] | No data available | 1 g in 11 mL of alcohol[1] |

| Solubility in Chloroform | 1 part in 4 parts of chloroform[1] | No data available | 1 g in 2 mL of chloroform[1] |

| pKa (of this compound) | 8.88 | 8.88 | 8.88 |

| pH (of 1% solution) | 4.0 - 6.0[1] | 4.0 - 5.0 (for injection)[2] | Not applicable |

Pharmacological Properties and Signaling Pathways

This compound is a mixed agonist-antagonist opioid analgesic. Its primary mechanism of action involves interaction with the kappa (κ) and mu (μ) opioid receptors, which are G-protein coupled receptors (GPCRs).

Signaling Pathway of this compound at Opioid Receptors

Caption: this compound's interaction with opioid receptors.

This compound acts as an agonist at the κ-opioid receptor, which is thought to be the primary mediator of its analgesic effects. Activation of the κ-receptor by this compound leads to the activation of inhibitory G-proteins (Gi/o). This activation results in the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. Additionally, the activated G-proteins can directly modulate ion channels, causing an increase in potassium efflux (leading to hyperpolarization) and a decrease in calcium influx. These cellular events collectively reduce neuronal excitability and inhibit the transmission of pain signals.

At the μ-opioid receptor, this compound exhibits mixed agonist and antagonist properties. This dual action contributes to its lower potential for abuse and respiratory depression compared to full μ-opioid agonists like morphine.

Experimental Protocols